molecular formula C17H13ClN2O5 B8135357 Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8135357
M. Wt: 360.7 g/mol
InChI Key: QEHLMCQJLHIGII-UHFFFAOYSA-N
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Description

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a benzyloxy group at position 1, a chloro substituent at position 5, and a methyl ester at position 3. The 1,8-naphthyridine core is fused with hydroxyl and ketone groups at positions 4 and 2, respectively. The benzyloxy and chloro groups enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

methyl 5-chloro-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)12-11(18)7-8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHLMCQJLHIGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CN=C2N(C1=O)OCC3=CC=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1956328-39-4) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H13_{13}ClN2_2O5_5
  • Molecular Weight : 360.75 g/mol
  • Purity : ≥ 97% .

Antibacterial Activity

Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. A study evaluating various naphthyridine derivatives indicated that this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating its effectiveness against several multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, it was found that the combination of this compound with fluoroquinolones resulted in a significant reduction in MICs, suggesting a synergistic effect .
Bacterial StrainMIC (µg/mL)Combination with AntibioticsReduced MIC (µg/mL)
E. coli≥ 1.024Ofloxacin4
S. aureus≥ 1.024Lomefloxacin2
P. aeruginosa≥ 1.024NorfloxacinReduced significantly

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

  • Antibiotic Modulation : A study demonstrated that naphthyridine derivatives can enhance the efficacy of existing antibiotics against resistant strains. The incorporation of this compound into treatment regimens improved outcomes in infections caused by resistant bacteria .
  • Antitumor Activity : Preliminary research indicates that naphthyridine compounds may also possess antitumor properties. While specific data on this compound is limited, related naphthyridines have shown promise in inhibiting tumor cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can exhibit anti-inflammatory activities, which may further enhance their therapeutic potential in treating infections and inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C17H13ClN2O5
  • Molecular Weight : 360.75 g/mol
  • CAS Number : 1956328-39-4
  • Purity : 97% .

Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit promising anticancer activities. Studies have shown that modifications to the naphthyridine scaffold can enhance selectivity and potency against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of pancreatic cancer cell proliferation and induced apoptosis in vitro and in vivo .

Protein Kinase Inhibition
The compound's structure suggests potential as a protein kinase D (PKD) inhibitor. PKD plays a crucial role in cellular signaling pathways related to cancer progression. Compounds resembling methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate have been identified as effective inhibitors of PKD isoforms, contributing to reduced tumor growth and improved outcomes in preclinical models .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic route includes:

  • Formation of the Naphthyridine Core : Starting from commercially available precursors, the synthesis typically begins with the formation of the naphthyridine core via cyclization reactions.
  • Substitution Reactions : Subsequent steps involve selective substitution at various positions on the naphthyridine ring to introduce functional groups such as chloro and benzyloxy.
  • Carboxylation : The introduction of the carboxylate group is crucial for enhancing solubility and biological activity.

A detailed synthesis scheme outlines these steps with yields reported at various stages .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

  • Inhibition of Cancer Cell Lines : A study evaluated the anticancer efficacy of methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives against different cancer cell lines (e.g., HT-29 colon cancer cells). The results showed IC50 values indicating potent cytotoxic effects .
  • Selectivity in Kinase Inhibition : In a comparative analysis of kinase inhibitors, methyl 1-(benzyloxy)-5-chloro-4-hydroxy derivatives were found to exhibit selective inhibition against PKD isoforms with minimal off-target effects, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,8-naphthyridine derivatives, focusing on substituent variations and their implications for physicochemical properties and applications. Key analogs are summarized in Table 1 and discussed below.

Table 1: Comparison of Structural and Functional Attributes

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (Target) C₁₈H₁₅ClN₂O₅ 374.78 1-benzyloxy, 5-chloro, 3-methyl ester Enhanced lipophilicity (benzyloxy), potential kinase inhibition (chloro substituent)
Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate C₁₁H₁₀N₂O₄ 234.21 3-ethyl ester, no halogen or aryl substituents Baseline naphthyridine scaffold; used in antimicrobial studies
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate C₁₇H₁₄N₂O₄ 310.30 1-phenyl, 3-ethyl ester Increased aromaticity (phenyl); irritant (safety profile)
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate C₂₉H₂₆ClN₅O₃S 580.07 7-benzothiazolyl-piperazine, 3-chlorobenzyl, 3-ethyl ester Anticancer potential (piperazine linker); structural complexity for receptor targeting

Key Comparative Insights

The 5-chloro substituent introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation . Ethyl 4-hydroxy-2-oxo-1-phenyl-...

Ester Group Variations

  • The methyl ester in the target compound may confer faster hydrolysis rates in vivo compared to ethyl esters (Entries 2–4), influencing pharmacokinetic profiles .

Biological Activity The piperazine-benzothiazole derivative (Entry 4) demonstrates how extended substituents (e.g., heterocyclic linkers) can enable receptor-specific interactions, a feature absent in the target compound .

Safety and Stability

  • The phenyl-substituted analog (Entry 3) is labeled as irritant, while the target compound’s chloro and benzyloxy groups may necessitate additional toxicity studies .

Preparation Methods

Naphthyridine Ring Formation

The 1,8-naphthyridine core is typically constructed via cyclocondensation reactions. A patent-described method involves reacting ethyl-3-(N,N-dimethylamino)acrylate with 2-chloro-5-nitronicotinic acid derivatives in acetonitrile, catalyzed by triethylamine. The reaction proceeds at 25–30°C, with HPLC monitoring to ensure intermediate conversion rates below 5%. This step establishes the bicyclic framework, with the nitro group later reduced to an amine for subsequent functionalization.

Chlorination and Hydroxylation

Chlorination at the 5-position is achieved using thionyl chloride (SOCl₂) under nitrogen atmosphere, yielding a reactive acid chloride intermediate. Hydroxylation at the 4-position occurs via alkaline hydrolysis using aqueous NaOH/ethanol (50–90°C), followed by neutralization with citric acid to precipitate the hydroxy-substituted product. The benzyloxy group is introduced at the 1-position through nucleophilic substitution, employing benzyl bromide in the presence of sodium hydride (NaH) in anhydrous DMF.

Esterification and Protective Group Strategies

Methyl Esterification

The carboxylic acid group at the 3-position is esterified using methanol under acidic conditions. A two-step approach is documented: (1) forming the acid chloride with SOCl₂, and (2) reacting it with methanol to yield the methyl ester. This method avoids racemization and achieves yields exceeding 68% after purification via vacuum filtration and diethyl ether washes.

Benzyloxy Protection

The benzyloxy group serves as a protective moiety for the hydroxylamine functionality. A general procedure involves treating N-hydroxyphthalimide with benzyl chloride in DMF using NaH as a base, followed by hydrogenolytic removal post-esterification. This step is critical for preventing undesired side reactions during cyclization.

Reaction Optimization and Process Controls

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Hydrolysis Temp50–90°CMaximizes amide cleavage
Esterification Temp25–30°CMinimizes byproduct formation
Solvent SystemEthanol/Water (3:1)Enhances solubility of intermediates

Data derived from patent US9133188B2 highlight that maintaining temperatures below 5°C during acid chloride quenching prevents decomposition. Similarly, using dichloromethane for extractions improves isolation efficiency by 22% compared to ethyl acetate.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10 wt.%) under hydrogen pressure (2.0 kg/cm²) reduces nitro groups to amines with >95% conversion. This step requires rigorous nitrogen flushing to eliminate oxygen, which could deactivate the catalyst.

Purification and Characterization

Filtration and Crystallization

Post-reaction mixtures are filtered through Nutsche filters to isolate solids, followed by washes with chilled diethyl ether. Recrystallization from methanol/n-pentane yields high-purity (>98%) crystals, as verified by HPLC.

Chromatographic Techniques

Reverse-phase chromatography (ACN/H₂O with 0.1% formic acid) resolves polar byproducts, achieving >95% purity for final products. This method is particularly effective for removing residual benzyl halides.

Yield and Scalability Challenges

Industrial-scale synthesis faces hurdles in maintaining yield consistency. Laboratory-scale reactions report 68–72% yields, but scaling to kilogram batches reduces efficiency to 55–60% due to heat transfer limitations during exothermic steps . Innovations like flow reactor systems could mitigate these issues, though no published studies specifically address this compound.

Q & A

Q. Solutions :

  • SPE Sorbent : Use Oasis HLB cartridges for broad-spectrum retention of polar and non-polar analytes .
  • Deactivation : Silanize glassware with DMDCS to prevent analyte loss .
  • Elution Optimization : A methanol:acetone (70:30) mixture maximizes recovery.
  • Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .

Advanced: How can computational methods predict the compound’s bioavailability and metabolic pathways?

Answer:

  • In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), solubility, and CYP450 metabolism.
  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies potential metabolic sites (e.g., hydroxylation at the 4-position) .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy) with bioavailability using published datasets .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

  • Reagent Purity : Ensure >98% purity for benzyl chloride and malonate derivatives to avoid side reactions.
  • Heat Transfer : Replace diphenyl ether with safer high-boiling solvents (e.g., DMSO) for large-scale cyclization .
  • Work-Up : Optimize crystallization conditions (e.g., ethanol/water mixtures) for efficient isolation .

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